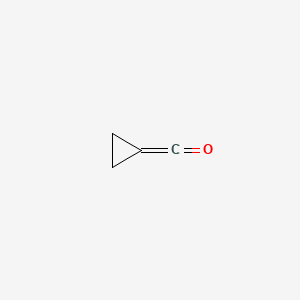
Methanone, cyclopropylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of methanone, cyclopropylidene- typically involves the reaction of ketene with diazomethane . This reaction must be conducted at low temperatures to avoid side reactions and ensure the stability of the product.
Análisis De Reacciones Químicas
Methanone, cyclopropylidene- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the strain in the three-membered ring, nucleophiles readily add to the carbonyl group without the need for a catalyst.
Cycloadditions: It participates in [3+4] cycloadditions with dienes and [3+2] additions to carbonyl groups.
Ring-Opening Reactions: The compound can undergo nucleophilic ring-opening reactions, which are facilitated by the electrophilic nature of the ring carbons.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and the major products formed are typically adducts or ring-opened compounds .
Aplicaciones Científicas De Investigación
Methanone, cyclopropylidene- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanistic Studies: The compound’s unique reactivity makes it a valuable tool for studying reaction mechanisms and the behavior of strained ring systems.
Material Science:
Mecanismo De Acción
The reactivity of methanone, cyclopropylidene- is primarily due to the strain in its three-membered ring structure. This strain makes the carbonyl carbon highly electrophilic, facilitating nucleophilic addition and ring-opening reactions . The compound can also act as a dipolar intermediate in certain reactions, further contributing to its unique reactivity .
Comparación Con Compuestos Similares
Methanone, cyclopropylidene- can be compared to other strained ring compounds such as cyclopropanone and cyclopropenone . While all these compounds share a high degree of ring strain, methanone, cyclopropylidene- is unique in its ability to participate in a wide range of cycloaddition and nucleophilic addition reactions . Other similar compounds include dichlorocarbene and other halogenated carbenes, which also exhibit high reactivity due to their strained structures .
Propiedades
Número CAS |
59078-44-3 |
|---|---|
Fórmula molecular |
C4H4O |
Peso molecular |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c5-3-4-1-2-4/h1-2H2 |
Clave InChI |
IDITVISEENJSMD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















